molecular formula C9H7BrN2O2S B2616758 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 304510-03-0

5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2616758
CAS No.: 304510-03-0
M. Wt: 287.13
InChI Key: PEZPKRCSYQLBMP-UHFFFAOYSA-N
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Description

5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is an organic compound with the molecular formula C9H7BrN2O2S and a molecular weight of 287.13 g/mol . This compound is characterized by the presence of a bromine atom, a thiazole ring, and a furan ring, making it a unique structure in organic chemistry.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 5-methyl-1,3-thiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the thiazole and furan rings.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-methyl-1,3-thiazol-2-amine
  • 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
  • 4-bromo-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide

Uniqueness

5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its bromine atom, thiazole ring, and furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c1-5-4-11-9(15-5)12-8(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZPKRCSYQLBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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